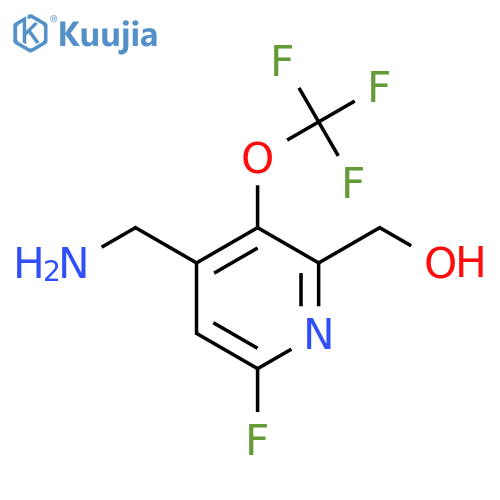

Cas no 1804750-36-4 (4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol)

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol

-

- インチ: 1S/C8H8F4N2O2/c9-6-1-4(2-13)7(5(3-15)14-6)16-8(10,11)12/h1,15H,2-3,13H2

- InChIKey: QMGJECBVVWFWEO-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(CN)=C(C(CO)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 227

- トポロジー分子極性表面積: 68.4

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029098854-1g |

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol |

1804750-36-4 | 97% | 1g |

$1,579.40 | 2022-04-01 |

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanolに関する追加情報

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804750-36-4): A Comprehensive Overview

4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804750-36-4) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a fluorinated pyridine ring and a trifluoromethoxy group, exhibits promising properties for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol is composed of a pyridine ring with a fluorine atom at the 6-position, a trifluoromethoxy group at the 3-position, and an aminomethyl group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties that make this compound an attractive candidate for further investigation.

Recent studies have highlighted the potential of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol in various therapeutic areas. For instance, its ability to modulate specific receptors and enzymes has been explored in the context of neurodegenerative diseases, cancer, and inflammatory disorders. The fluorine atom and trifluoromethoxy group contribute to its lipophilicity and metabolic stability, which are crucial factors for drug development.

In the realm of neurodegenerative diseases, 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol has shown promise as a potential modulator of neurotransmitter systems. Research indicates that it can interact with specific receptors involved in neurotransmission, potentially offering new avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these applications.

Cancer research has also benefited from the unique properties of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol. Studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been shown to target specific kinases that are overexpressed in various types of cancer, leading to reduced tumor growth and improved patient outcomes. The compound's selective action on these targets minimizes off-target effects and enhances its safety profile.

Inflammatory disorders represent another area where 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol shows significant promise. Its anti-inflammatory properties have been attributed to its ability to modulate cytokine production and inhibit pro-inflammatory signaling pathways. This makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease. Clinical trials are currently underway to evaluate its efficacy and safety in these indications.

The synthesis of 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the use of transition metal-catalyzed reactions and selective functional group transformations. These methods have been optimized to produce the compound efficiently and cost-effectively, making it more accessible for research and development purposes.

Beyond its therapeutic applications, 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol has also found utility as a building block in organic synthesis. Its versatile reactivity allows it to be incorporated into a wide range of molecular frameworks, facilitating the development of new compounds with diverse biological activities. This property makes it an invaluable tool for chemists working on drug discovery projects.

In conclusion, 4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804750-36-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological properties make it an attractive candidate for further investigation in various therapeutic areas. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, positioning it as a key player in the development of next-generation therapeutic agents.

1804750-36-4 (4-(Aminomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-2-methanol) 関連製品

- 343773-04-6(1-Propanone, 3-chloro-1-(4-methoxy-3-methylphenyl)-)

- 1375477-10-3(5-Chloro-2-hydrazinylpyridine hydrochloride)

- 2227858-72-0((1S)-1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1892745-81-1(1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl-)

- 1396885-08-7(N-4-({3-3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}sulfonyl)phenylacetamide)

- 142994-07-8(Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-)

- 1189375-06-1(Torsemide-d7)

- 58811-23-7(Dalapon methyl ester solution)

- 1806272-33-2(Ethyl 4-cyano-3-methoxy-5-nitrophenylacetate)

- 2228393-97-1(5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid)